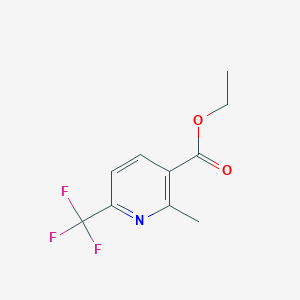

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.19 g/mol . The compound is liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate were not found in the search results, there are related studies on the synthesis of similar compounds. For instance, an efficient synthesis and characterization of amine and amide derivatives of Ethyl 6-(trifluoromethyl)nicotinate have been reported .Molecular Structure Analysis

The InChI code for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is 1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3 . Its canonical SMILES is CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C .Physical And Chemical Properties Analysis

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate has a boiling point of 229°C at 760 mmHg . It has a topological polar surface area of 39.2 Ų and a complexity of 255 . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications

Development of Pesticides and Insecticides

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate has been identified as a precursor in the synthesis of amine and amide derivatives used in novel insecticides and pesticides. The trifluoromethylpyridine functional group present in this compound is a common moiety in many agrochemicals, suggesting its utility in enhancing therapeutic activity against pests .

Proteomics Research

This compound is also utilized in proteomics research, where it may be involved in the study of protein expression, interaction, and structure. Its specific role in proteomics has not been detailed in the available literature, but its sale for this purpose indicates its relevance .

Organic Synthesis

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate can participate in various organic synthesis reactions such as the Horner-Wadsworth-Emmons reaction, which is used to form carbon-carbon double bonds .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent due to its defined structure and properties. It may assist in the calibration of instruments or serve as a reference material for chemical analysis .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUMOTRXCZMICA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468682 |

Source

|

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380355-65-7 |

Source

|

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)